molecular formula C7H15N5 B13779553 Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine CAS No. 75431-03-7

Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine

Cat. No.: B13779553
CAS No.: 75431-03-7
M. Wt: 169.23 g/mol
InChI Key: SEEYKRBPNAQFJD-UHFFFAOYSA-N
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Description

Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine is a chemical compound characterized by the presence of an isopropyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine typically involves the reaction of isopropylamine with a tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Scientific Research Applications

Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(1-Isopropyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2-imidazolidinone
  • 4-(1-isopropyl-1H-tetrazol-5-yl)piperidine
  • 1-[(S)-(1-Isopropyl-1H-tetrazol-5-yl)(4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

Uniqueness

Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine is unique due to its specific structural configuration and the presence of the isopropyl group attached to the tetrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

75431-03-7

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

N,1-di(propan-2-yl)tetrazol-5-amine

InChI

InChI=1S/C7H15N5/c1-5(2)8-7-9-10-11-12(7)6(3)4/h5-6H,1-4H3,(H,8,9,11)

InChI Key

SEEYKRBPNAQFJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=NN1C(C)C

Origin of Product

United States

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